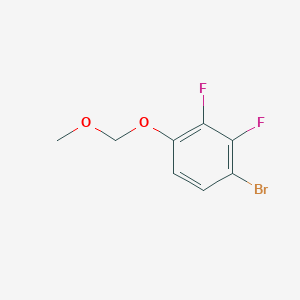

1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene

Description

BenchChem offers high-quality 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,3-difluoro-4-(methoxymethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O2/c1-12-4-13-6-3-2-5(9)7(10)8(6)11/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCYMKXFMYHYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C(=C(C=C1)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 1-bromo-2,3-difluoro-4-methoxymethoxybenzene in Medicinal Chemistry

Executive Summary

1-bromo-2,3-difluoro-4-methoxymethoxybenzene represents a high-value "linchpin" intermediate in modern drug discovery, particularly for kinase inhibitors and CNS-active agents. Its structural value lies in the 2,3-difluoro motif , which modulates metabolic stability and lipophilicity, combined with the orthogonal reactivity of the bromine handle (for cross-coupling/lithiation) and the methoxymethoxy (MOM) group (a robust masked phenol).

This guide provides a rigorous technical analysis of this molecule, focusing on a safety-first "in situ" synthesis protocol, its physicochemical profile, and its divergent application in generating complex fluorinated scaffolds.

Part 1: Structural Analysis & Physicochemical Profile

The utility of this molecule is dictated by the electronic interplay between the fluorine atoms and the protecting group. Unlike simple bromobenzenes, the 2,3-difluoro substitution pattern significantly alters the dipole moment and pKa of the parent phenol.

Structural Components & Function

| Component | Position | Electronic Effect | Strategic Function |

| Bromine (Br) | C-1 | Primary handle for Lithium-Halogen exchange or Pd-catalyzed cross-coupling (Suzuki/Buchwald). | |

| Fluorine (F) | C-2, C-3 | Strong | Increases metabolic stability (blocks oxidation); modulates pKa of the phenol after deprotection. |

| MOM Ether | C-4 | Weakly Activating | Masks the acidic phenol; stable to strong bases (n-BuLi, LDA) but labile to mild acids. Prevents phenoxide poisoning of Pd catalysts. |

Physicochemical Properties (Predicted & Observed)

Note: Specific data for the MOM ether is derived from the parent phenol (CAS 144292-32-0) and standard QSAR principles.

| Property | Value / Description | Note |

| Molecular Formula | - | |

| Molecular Weight | 253.04 g/mol | - |

| Physical State | Viscous Colorless Oil | Phenol precursor is solid (MP 50-60°C); MOM protection disrupts H-bonding, lowering MP. |

| Boiling Point | ~240-250°C (est. at 760 mmHg) | High boiling point allows high-temperature cross-coupling. |

| Solubility | DCM, THF, Toluene, Et2O | Insoluble in water. |

| LogP (Predicted) | ~3.1 | Lipophilic; suitable for CNS penetration models. |

Part 2: Synthesis – The "Safety-First" Protocol

Critical Safety Warning: The classical synthesis of MOM ethers involves Chloromethyl Methyl Ether (MOM-Cl) , a potent human carcinogen (OSHA regulated). The protocol below utilizes a Zinc-Catalyzed In Situ Generation method (Berliner & Belecki), eliminating the need to isolate or handle neat MOM-Cl.

Reaction Pathway

The synthesis begins with commercially available 4-bromo-2,3-difluorophenol (CAS 144292-32-0).

Figure 1: Safety-optimized synthesis avoiding MOM-Cl isolation.

Step-by-Step Methodology

Reagents: 4-bromo-2,3-difluorophenol (1.0 equiv), Dimethoxymethane (3.0 equiv), Acetyl Chloride (3.0 equiv), ZnBr

-

Catalyst Activation: In a flame-dried flask under

, suspend anhydrous -

In Situ MOM-Cl Generation: Add Acetyl Chloride dropwise at 0°C. The reaction is exothermic. Stir at room temperature (RT) for 2 hours. Mechanism: Zn-catalyzed exchange produces MOM-Cl and Methyl Acetate.

-

Substrate Addition: Cool the mixture back to 0°C. Slowly add a solution of 4-bromo-2,3-difluorophenol and DIPEA (N,N-Diisopropylethylamine) in DCM.

-

Reaction: Allow to warm to RT and stir for 4–12 hours. Monitor by TLC (Target is less polar than phenol).

-

Quench & Workup: Carefully quench with saturated aqueous

. This step destroys any unreacted MOM-Cl species immediately. -

Purification: Extract with DCM, wash with brine, dry over

. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works: The electron-withdrawing fluorines make the phenol more acidic (

Part 3: Reactivity Profile & Applications

The strategic value of 1-bromo-2,3-difluoro-4-methoxymethoxybenzene lies in its ability to undergo Lithium-Halogen Exchange without compromising the protecting group.

Divergent Functionalization Workflow

Figure 2: Divergent synthesis pathways. The MOM group remains stable during both lithiation and Pd-catalyzed coupling.

Key Reaction: Lithium-Halogen Exchange

The presence of fluorine at the C-2 and C-3 positions exerts a strong inductive effect, which actually stabilizes the lithiated intermediate at C-1. However, temperature control is critical to prevent "benzyne" formation (elimination of LiF).

-

Protocol: Treat substrate with

(1.1 equiv) in THF at -78°C . -

Trapping: The resulting species is a potent nucleophile.

-

+ DMF

2,3-difluoro-4-methoxymethoxybenzaldehyde. -

+

-

-

Chemo-selectivity: The MOM group coordinates Lithium, further stabilizing the ortho-lithiated species (Directed Ortho Metalation effect), but the Br-Li exchange is kinetically faster than deprotonation at C-5 or C-6.

Deprotection (Unmasking the Phenol)

Once the scaffold is built, the MOM group must be removed to reveal the free phenol (often the pharmacophore).

-

Standard Method: 6M HCl in Isopropanol/THF (1:1) at 50°C.

-

Mild Method (Acid Sensitive Substrates):

/

Part 4: Safety & Handling

Hazard Identification

-

Precursor (MOM-Cl): Known human carcinogen. High volatility. Do not use neat if avoidable.

-

Target Molecule: Likely skin and eye irritant.[1] Fluorinated aromatics can show delayed toxicity.

-

Waste Disposal: Aqueous streams from the synthesis must be treated with ammonia or hydroxide to ensure full quenching of any alkylating agents before disposal.

Storage

-

Store under inert atmosphere (

or Ar). -

Temperature: 2–8°C (Refrigerated).

-

Stability: Stable for months if kept dry. Moisture will slowly hydrolyze the MOM acetal, releasing formaldehyde and the phenol.

References

-

Berliner, M. A., & Belecki, K. (2005).[2][3] Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.[3][4] The Journal of Organic Chemistry, 70(23), 9618–9621.[4]

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Refer to Chapter 2: Protection for Phenols and Catechols).

- Schlosser, M. (2005). The 2,3-Difluoro-1,4-phenylene Unit: A peculiar Structural Motif. European Journal of Organic Chemistry, 2005(19), 3975–3984.

Sources

The Fluorine-MOM Nexus: Electronic Modulation of Phenolic Protection

Topic: Electronic Effects of Fluorine on MOM-Protected Phenols Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Process Chemists

Executive Summary

In the architecture of drug design, the strategic placement of fluorine on phenolic scaffolds is a common tactic to modulate metabolic stability and potency. However, for the synthetic chemist, this substitution introduces significant electronic perturbations that alter the behavior of standard protecting groups.

This guide analyzes the Methoxymethyl (MOM) ether —a staple phenolic protecting group—through the lens of fluorine substitution. We explore how the high electronegativity of fluorine alters the

The Electronic Landscape: Inductive vs. Resonance

To understand the reactivity of Fluorine-substituted MOM ethers (

Fluorine exerts two opposing effects:

-

Inductive Withdrawal (-I): Dominant. Through the

-framework, F pulls electron density, significantly increasing the acidity of the phenol. -

Resonance Donation (+R): Minor but relevant. Through

-overlap, F can donate electron density, though this is usually overwhelmed by the -I effect in ground-state thermodynamics.

Quantitative Impact:

The presence of fluorine drastically shifts the

| Compound | Structure | Electronic Character | |

| Phenol | 9.95 | Reference Standard | |

| 4-Fluorophenol | 9.9 | Weak -I (distance), +R compensation | |

| 2-Fluorophenol | 8.7 | Strong -I (proximity) | |

| 2,4-Difluorophenol | ~7.5 | Additive -I effects | |

| Pentafluorophenol | 5.5 | Extreme electron deficiency |

Implication: The 2-fluoro substituent renders the phenol nearly 10x more acidic than the parent phenol. This requires adjustments in base stoichiometry during protection.

Synthetic Protocols: Protection Strategies

Because fluorophenols are more acidic, their conjugate bases (phenoxides) are less nucleophilic. However, the formation of the phenoxide is faster. Standard Williamson ether conditions generally remain effective, but "soft" bases may be insufficient for highly fluorinated systems.

Protocol A: Standard Conditions (Mono/Di-fluoro systems)

Best for: 2-fluorophenol, 4-fluorophenol

-

Reagents: Phenol (1.0 eq), MOM-Cl (1.2 eq), DIPEA (2.0 eq) or

(2.0 eq). -

Solvent: DCM (for DIPEA) or Acetone/DMF (for Carbonate).

-

Procedure:

Protocol B: The "Hard" Base Method (Poly-fluoro systems)

Best for: Pentafluorophenol, 2,4,6-trifluorophenol

Rationale: The nucleophilicity is so attenuated that a stronger driving force (irreversible deprotonation) and a polar aprotic solvent are required to facilitate the

-

Reagents: Phenol (1.0 eq), NaH (1.1 eq, 60% dispersion), MOM-Cl (1.2 eq).

-

Solvent: THF or DMF (Anhydrous).

-

Procedure:

Stability & Deprotection: The Mechanistic Duality

The acid-catalyzed cleavage of MOM ethers reveals a fascinating mechanistic tug-of-war caused by fluorine.

The Mechanism:

-

Protonation:

binds to the ether oxygen. -

Cleavage (RDS): The

bond breaks, releasing the phenol and the oxocarbenium ion.

The Fluorine Effect:

-

Step 1 Inhibition: The Electron Withdrawing Group (EWG) reduces electron density on the ether oxygen, making it less basic . It resists protonation.

Slower Reaction. -

Step 2 Acceleration: The EWG stabilizes the developing negative charge on the leaving group (phenol). A more acidic phenol is a better leaving group .

Faster Reaction.

Net Result: For MOM ethers, Step 1 (Protonation) is generally dominant. Therefore, Fluorine-substituted MOM ethers are more stable to acid than their non-fluorinated counterparts. They often require higher acid concentrations or elevated temperatures to cleave.

Caption: Mechanistic duality of Fluorine on MOM hydrolysis. Reduced basicity (Step 1) typically overrides leaving group ability (Step 2), increasing stability.

Recommended Deprotection Conditions:

-

Standard: 6M HCl / MeOH, 50°C (vs RT for non-fluorinated).

-

Anhydrous: TFA / DCM (1:1). The high acidity of TFA overcomes the reduced basicity of the oxygen.

Orthogonal Reactivity: Directed Ortho Metalation (DoM)

MOM is a powerful Directed Ortho Metalation (DoM) group. Fluorine is also a DoM director (via inductive acidification of the ortho-proton). When both are present, they compete or cooperate.

Hierarchy of Direction:

Risk Factor: Benzyne Formation When lithiating a position ortho to a fluorine atom, there is a high risk of Li-F elimination to form a benzyne intermediate, which leads to "tars" or dimerization.

Experimental Workflow (Graphviz):

Caption: DoM pathways for 3-fluoro-MOM-benzene. Path A is favored electronically but risks benzyne formation if temperature is not strictly controlled.

Critical Protocol for DoM on F-MOM Systems:

-

Temperature: Must be kept strictly at -78°C . Do not allow to warm to 0°C before quenching.

-

Base: Use s-BuLi or t-BuLi for faster lithiation at low temps, or standard n-BuLi if the position is highly activated (e.g., between F and MOM).

-

Quench: Add electrophile immediately.

References

-

Greene's Protective Groups in Organic Synthesis . Wuts, P. G. M. (2014). Wiley. (Standard reference for MOM stability and cleavage conditions).

-

Directed ortho metalation.[5][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics . Snieckus, V. (1990). Chemical Reviews, 90(6), 879-933. (Foundational text on DoM hierarchy including MOM and Fluorine).

-

Acidity of Fluorophenols . Journal of Research of the National Bureau of Standards. (Physical data on pKa shifts).

-

Mechanism of Hydrolysis of Acetals and Ketals . Cordes, E. H., & Bull, H. G. (1974). Chemical Reviews, 74(5), 581–603. (Kinetic data on electron-withdrawing effects on acetal hydrolysis).

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene

Executive Summary

This guide details the operational protocols for the Suzuki-Miyaura cross-coupling of 1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene (Reagent A). This substrate presents a unique "push-pull" electronic profile: the polyfluorinated core renders the ring electron-deficient (facilitating oxidative addition), while the ortho-fluorine (C2 position) introduces significant steric strain. Furthermore, the methoxymethoxy (MOM) protecting group requires strict pH control during workup to prevent acid-catalyzed hydrolysis.

This document provides two validated systems:

-

Protocol A (The Workhorse): A robust Pd(dppf)Cl₂ system for standard boronic acids.

-

Protocol B (High-Performance): A Buchwald-type (SPhos) system for sterically hindered or heteroaryl coupling partners.

Substrate Analysis & Mechanistic Insight[1]

The Substrate Profile[1][2]

-

Electronic Activation: The 2,3-difluoro substitution pattern withdraws electron density from the aromatic ring, significantly lowering the activation energy for the Oxidative Addition step into the C-Br bond.

-

Steric Challenge: The Fluorine atom at position 2 is ortho to the reactive Bromide. While Fluorine is small (Van der Waals radius ~1.47 Å), it creates enough repulsion to hinder the formation of the square-planar Pd(II) complex, necessitating ligands with specific bite angles or bulk.

-

Protecting Group Sensitivity: The MOM ether is stable to the basic conditions of Suzuki coupling (pH 9–12) but will hydrolyze rapidly at pH < 4.

Mechanism of Action (Visualized)

The following diagram illustrates the catalytic cycle, highlighting the critical influence of the ortho-fluorine substituent.

Figure 1: Catalytic cycle emphasizing the steric clash at the Pd(II) intermediate stage caused by the 2-fluoro substituent.

Experimental Protocols

Reagents and Materials Table

| Component | Function | Grade/Notes |

| Aryl Bromide | Substrate | >97% purity; 1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene |

| Boronic Acid | Coupling Partner | 1.2 – 1.5 equivalents. Excess required if prone to protodeboronation. |

| Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst (Protocol A) | Robust, air-stable precatalyst. |

| SPhos Pd G2 | Catalyst (Protocol B) | Pre-formed precatalyst.[1] Excellent for ortho-substitution. |

| K₂CO₃ | Base (Protocol A) | Standard inorganic base. |

| K₃PO₄ | Base (Protocol B) | Mild, highly effective for SPhos systems. |

| 1,4-Dioxane | Solvent | High boiling point, good solubility for organics. |

| Water | Co-solvent | Essential for dissolving inorganic base. |

Protocol A: The "Standard" Method (Pd(dppf)Cl₂)

Best for: Coupling with simple, electron-rich aryl boronic acids.

-

Setup: Charge a reaction vial equipped with a magnetic stir bar with:

-

1-bromo-2,3-difluoro-4-(methoxymethoxy)benzene (1.0 equiv)

-

Aryl boronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%)

-

K₂CO₃ (2.0 equiv)[2]

-

-

Solvent Addition: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Concentration should be approx 0.1 M with respect to the bromide.

-

Degassing (Critical): Sparge the mixture with Nitrogen or Argon for 5 minutes. Note: Oxygen causes homocoupling of the boronic acid and deactivates the catalyst.

-

Reaction: Seal the vial and heat to 80–90°C for 4–12 hours.

-

Monitoring: Check via TLC or LC-MS. Look for the disappearance of the bromide (m/z will show characteristic Br isotope pattern disappearing).

Protocol B: The "Hindered" Method (SPhos-Pd-G2)

Best for: Coupling with ortho-substituted boronic acids or heteroaromatics.

-

Rationale: The SPhos ligand is electron-rich (facilitating oxidative addition) and bulky (facilitating reductive elimination in crowded systems).

-

Setup: Charge a vial with:

-

Solvent: Toluene/Water (10:1). The biphasic nature works exceptionally well with SPhos.

-

Reaction: Degas thoroughly. Heat to 100°C for 2–6 hours. The higher temperature is tolerated well by this catalyst system.

Workup and Purification (MOM-Safe)

Crucial Warning: The MOM group is acid-labile. Do NOT use 1M HCl for the aqueous wash.

-

Quench: Cool reaction to room temperature. Dilute with Ethyl Acetate (EtOAc).

-

Wash:

-

Wash organic layer 2x with Saturated NH₄Cl (mildly acidic, pH ~5-6, safe for MOM).

-

Wash 1x with Brine.[4]

-

-

Drying: Dry over Na₂SO₄ (Sodium Sulfate). Magnesium sulfate is slightly acidic and should be avoided if the MOM group is particularly sensitive in your specific scaffold, though usually acceptable.

-

Purification: Flash chromatography.[5]

-

Stationary Phase: Silica Gel.[5]

-

Mobile Phase: Hexanes/EtOAc gradient.

-

Note: The product will likely be less polar than the boronic acid but more polar than the starting bromide.

-

Troubleshooting & Optimization Logic

Use the following decision tree to troubleshoot low yields.

Figure 2: Troubleshooting logic flow for optimizing reaction conditions.

References

-

Miyaura, N., & Suzuki, A. (1995).[6] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link

- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Reference for MOM stability).

-

Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. rsc.org [rsc.org]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

The Strategic Coupling: A Guide to Palladium-Catalyzed Reactions of Fluorinated Aryl Bromides

Introduction: The Indispensable Role of Fluorine in Modern Chemistry

The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and bioavailability.[1] Consequently, the efficient synthesis of fluorinated aromatic compounds is of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the construction of carbon-carbon and carbon-heteroatom bonds, providing a direct route to these valuable molecules.[2][3]

This guide provides an in-depth exploration of the palladium-catalyzed cross-coupling of fluorinated aryl bromides, a class of substrates that, due to their electron-deficient nature, present unique challenges and opportunities. We will delve into the mechanistic nuances, provide detailed, field-proven protocols for key transformations, and offer insights into troubleshooting and optimization.

The Challenge of Electron-Deficient Substrates: A Mechanistic Perspective

The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance of three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The presence of electron-withdrawing fluorine atoms on the aryl bromide primarily impacts the initial oxidative addition step. While electron-deficient aryl halides generally undergo oxidative addition more readily, the strong carbon-bromine bond in highly fluorinated systems can still pose a kinetic barrier.[4]

The choice of palladium precursor and, more critically, the ancillary ligand is paramount to overcoming this challenge. Bulky, electron-rich phosphine ligands are often employed to stabilize the active Pd(0) species and facilitate the oxidative addition of these less reactive aryl bromides.[1][5]

Caption: The catalytic cycle for palladium-catalyzed cross-coupling of fluorinated aryl bromides.

Key Cross-Coupling Strategies and Protocols

The versatility of palladium catalysis allows for a wide range of transformations involving fluorinated aryl bromides. Here, we detail protocols for some of the most impactful reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction, the coupling of an organoboron reagent with an organohalide, is arguably the most widely used cross-coupling reaction due to its mild conditions and the low toxicity of the boron reagents.[6] For fluorinated aryl bromides, careful selection of the catalyst, ligand, and base is crucial for achieving high yields.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of a Fluorinated Aryl Bromide

This protocol provides a robust starting point for the coupling of various fluorinated aryl bromides with arylboronic acids.

-

Materials:

-

Fluorinated aryl bromide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol)

-

Anhydrous, degassed toluene (5 mL) and water (0.5 mL)

-

Schlenk flask or reaction vial

-

Inert atmosphere (Nitrogen or Argon)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the fluorinated aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add the degassed toluene and water.

-

Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Pd(OAc)₂ is a common and relatively inexpensive palladium source. SPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the coupling of electron-deficient aryl halides by promoting the oxidative addition step.[1]

-

Base: K₃PO₄ is a moderately strong base that is often effective in Suzuki couplings and is generally more soluble in the aqueous phase of the biphasic solvent system, facilitating the transmetalation step.

-

Solvent: A mixture of toluene and water is frequently used to dissolve both the organic and inorganic reagents. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

Data Presentation: Representative Suzuki-Miyaura Couplings of Fluorinated Aryl Bromides

| Fluorinated Aryl Bromide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Bromo-2,4,5-trifluorobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 12 | 92 | [6] |

| 1-Bromo-4-fluorobenzene | 4-Vinylphenylboronic acid | G-COOH-Pd-10 (10) | - | K₂CO₃ | DMF/H₂O | 110 | 48 | >95 | [7] |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 (10) | - | K₂CO₃ | DMF/H₂O | 110 | 48 | ~85 | [7] |

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a vast array of anilines and their derivatives, which are prevalent in pharmaceuticals.[8][9] The coupling of fluorinated aryl bromides with amines requires careful optimization to avoid side reactions and achieve high efficiency.

Protocol 2: General Procedure for the Buchwald-Hartwig Amination of a Fluorinated Aryl Bromide

This protocol is a general starting point for the amination of fluorinated aryl bromides.

-

Materials:

-

Fluorinated aryl bromide (1.0 mmol)

-

Amine (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.02 mmol, 2 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol)

-

Anhydrous toluene (5 mL)

-

Schlenk tube or reaction vial

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere, add the fluorinated aryl bromide, Pd₂(dba)₃, XPhos, and NaOtBu.

-

Add the anhydrous toluene, followed by the amine.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).

-

Extract the mixture with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Causality Behind Experimental Choices:

-

Catalyst and Ligand: Pd₂(dba)₃ is a stable Pd(0) source. XPhos is another highly effective bulky, electron-rich biarylphosphine ligand that facilitates both the oxidative addition and the C-N bond-forming reductive elimination.[6]

-

Base: Sodium tert-butoxide is a strong, non-nucleophilic base commonly used in Buchwald-Hartwig aminations to deprotonate the amine and generate the active amido species.

-

Solvent: Toluene is a common aprotic solvent for these reactions. Anhydrous conditions are crucial as water can interfere with the base and the catalyst.

Data Presentation: Representative Buchwald-Hartwig Aminations of Fluorinated Aryl Bromides

| Fluorinated Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromobenzotrifluoride | Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 | [4] |

| 1-Bromo-4-fluorobenzene | Morpholine | Pd(OAc)₂ (2) | BINAP (2) | Cs₂CO₃ | Toluene | 90 | 48 | ~60 | |

| 2-Bromo-1,3-difluorobenzene | Dibutylamine | [(η3-allyl)PdCl]₂ (1) | 3a (2) | NaOtBu | Toluene | 25 | 24 | 92 | [10] |

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne, typically in the presence of both palladium and copper catalysts.[11][12]

Protocol 3: General Procedure for the Sonogashira Coupling of a Fluorinated Aryl Bromide

This protocol outlines a standard procedure for the Sonogashira coupling.

-

Materials:

-

Fluorinated aryl bromide (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3.0 mmol)

-

Anhydrous, degassed THF (5 mL)

-

Schlenk flask or reaction vial

-

Inert atmosphere (Argon or Nitrogen)

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the fluorinated aryl bromide, PdCl₂(PPh₃)₂, and CuI.

-

Add the anhydrous, degassed THF, followed by the terminal alkyne and triethylamine.

-

Stir the reaction mixture at room temperature or heat to 50-70 °C if necessary.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Causality Behind Experimental Choices:

-

Catalysts: PdCl₂(PPh₃)₂ is a common palladium precatalyst, and CuI acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.

-

Base: Triethylamine serves as both the base to deprotonate the terminal alkyne and as the solvent in some cases.

-

Solvent: THF is a common solvent for Sonogashira couplings. Degassing is important to prevent oxidative homocoupling of the alkyne (Glaser coupling).

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting and Optimization: A Self-Validating System

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

Common Issues and Solutions:

-

Low or No Conversion:

-

Catalyst Inactivity: Ensure the palladium catalyst and ligands are not degraded. Use fresh or properly stored reagents.[13] Degas solvents thoroughly to prevent catalyst oxidation.

-

Inefficient Oxidative Addition: For particularly electron-deficient or sterically hindered fluorinated aryl bromides, consider using a more electron-rich and bulky ligand (e.g., Buchwald-type biarylphosphines).[1][5] Increasing the reaction temperature may also be beneficial.

-

Poorly Reactive Coupling Partner: Ensure the purity and reactivity of the coupling partner (e.g., boronic acid, amine).

-

-

Side Reactions:

-

Dehalogenation: The reduction of the aryl bromide to the corresponding arene is a common side reaction, particularly at high temperatures or with certain bases.[7] Consider using a milder base (e.g., K₂CO₃ instead of NaOtBu) or lowering the reaction temperature.

-

Homocoupling: Homocoupling of the coupling partners (e.g., boronic acids) can occur, especially in the presence of oxygen.[14] Rigorous degassing and maintaining an inert atmosphere are crucial.

-

Conclusion: Empowering Synthesis with Palladium Catalysis

Palladium-catalyzed cross-coupling reactions of fluorinated aryl bromides are indispensable tools for the modern chemist. By understanding the underlying mechanistic principles and carefully selecting the reaction components, researchers can efficiently construct complex fluorinated molecules with high precision. The protocols and insights provided in this guide serve as a foundation for developing robust and reliable synthetic strategies, ultimately accelerating innovation in drug discovery and materials science.

References

- Palladium catalysts have become indispensable tools in synthetic organic chemistry, particularly for cross-coupling reactions. (Source: Google)

- A catalytic system for the Heck reaction of fluorinated haloaryls, which involves the first catalytic insertion into a metal−perfluoroaryl bond, has been developed.

- The carbonylative coupling of aryl and heteroaryl bromides with polyfluoroarenes via palladium-catalyzed C-H activ

- The strategic incorporation of fluorine in drug candidates can lead to enhanced metabolic stability, increased lipophilicity, and modul

- A simple route for the synthesis of palladium (II)

- Although the ruthenium-catalyzed C-H arylation of arenes bearing directing groups with haloarenes is well-known, this process has never been achieved in the absence of directing groups.

- Both aryl bromides and iodides were converted into high yields, whereas the efficiency of aryl chlorides was found to be very low even after applying a double amount of the c

- (t-Bu)2PNP(i-BuNCH2CH2)3N: New Efficient Ligand for Palladium-Catalyzed C−N Couplings of Aryl and Heteroaryl Bromides and Chlorides and for Vinyl Bromides at Room Temperature.

- Bulky and electron-rich phosphine ligands are effective for the cross-coupling of phenylboronic acid with aryl chlorides bearing electron-withdrawing groups.

- We report the synthesis of fluorinated anilines by palladium-catalyzed coupling of fluoroalkylamines with aryl bromides and aryl chlorides.

- Although the ruthenium-catalyzed C–H arylation of arenes bearing directing groups with haloarenes is well-known, this process has never been achieved in the absence of directing groups.

- We have only found in the literature a few examples reporting the preparation of fluorinated biaryl derivatives via C-C coupling c

- We report a general Sonogashira coupling strategy for the synthesis of structurally versatile alkynyl sulfonyl fluorides from (hetero)aryl bromosulfonyl fluorides and terminal alkynes.

- To accelerate reductive elimination in Suzuki–Miyaura coupling (SMC) through secondary interactions with a Buchwald-type ligand, a heptafluorotolyl group was introduced into the ligand's structure.

- Dehalogenation is a common side reaction in Suzuki-Miyaura coupling where the aryl halide is reduced to the corresponding arene. (Source: Benchchem)

- Electron-deficient halides almost always make the Suzuki coupling easier. (Source: Reddit)

- Oxidative addition of an aryl halide to palladium(0) is the first step in the catalytic cycle of many palladium-catalyzed cross-coupling reactions. (Source: University of Victoria)

- Pivotal to the evolution and success of Pd-catalyzed cross-coupling reactions has been the development of supporting ligands that give rise to highly active c

- Low or no conversion is a common issue in palladium-catalyzed C-H functionaliz

- Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfon

- The Sonogashira reaction of several terminal alkynes with o-nitrofluorobenzene gave the o-alkynylnitrobenzene. (Source: Gelest Technical Library)

- Fluorinated unsymmetrical acridines are efficiently prepared by means of a tandem micellar Buchwald–Hartwig amination followed by an acid-promoted cyclization.

- The Pd-catalyzed cross-coupling of aryl halides with metal fluoride salt is a key strategy for synthesizing fluorinated arom

- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (Source: Beilstein Journals)

- With the reported method, fluorine atoms can be introduced directly into complex carboxylic acid molecules without a tedious and time-consuming synthesis. (Source: idw)

- The best conditions for the coupling of aryl bromides with carbazole, diphenylamine, phenoxazine, phenothiazine, 9,9-dimethyl-9,10-dihydroacridine, and their derivatives have been developed.

- The Heck coupling reactions of aryl bromides with styrene.

- Buchwald–Hartwig amination is a chemical reaction used in organic chemistry for the synthesis of carbon–nitrogen bonds via the reaction between aryl halides or pseudohalides and primary or secondary amines in the presence of a base and a palladium c

- The Heck coupling reaction of aryl bromides with styrene.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (Source: Scholarship @ Claremont)

- The Suzuki–Miyaura cross coupling reaction remains a matured technology widely used in industrial synthesis. (Source: MDPI)

- This review with 206 references covers the literature published until March 2004 on the development and applications of new efficient catalyst systems for the Suzuki palladium-catalysed cross-coupling reaction.

- The Sonogashira reaction is a cross-coupling reaction used in organic synthesis to form carbon–carbon bonds. (Source: Wikipedia)

- Visible-Light-Driven, Palladium-Catalyzed Heck Reaction of Internal Vinyl Bromides with Styrenes.

- Comprehensive catalytic studies of the Suzuki coupling of aryl halides with aryl boronic acids were carried out.

- Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines and aryl halides that results in formation of C-N bonds. (Source: Chemistry LibreTexts)

- A variety of substrates, both electron-rich and electron-poor olefins, were converted smoothly to the targeted products in high yields. (Source: Beilstein Journals)

- The precursor to 13•HCl is formed through a Suzuki–Miyaura coupling of intermedi

- The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. (Source: Benchchem)

- Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har. (Source: Thieme)

- Palladium(III)

- Some success has been reported for this transformation with the key being the use of sterically-hindered ligands to facilitate the reductive elimination. (Source: ACS GCI Pharmaceutical Roundtable Reagent Guides)

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Source: PMC)

- The Sonogashira reaction (also called the Sonogashira-Hagihara reaction) is the cross coupling of aryl or vinyl halides with terminal alkynes to generate conjugated enynes and arylalkynes. (Source: Chemistry LibreTexts)

- Unsymmetrically coupled biaryls are synthesized in high yield starting from different aryl bromides and bis(pinacolato)diboron by carrying out the Miyaura borylation reaction followed by the Suzuki–Miyaura reaction in the same reaction pot. (Source: Beilstein Journals)

- Sonogashira coupling involves coupling of vinyl/aryl halides with terminal acetylenes catalyzed by transition metals, especially palladium and copper.

- The reactivities of aryl halides and aryl triflates are indicated as follows; Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. (Source: TCI Chemicals)

- Mechanistic studies of the amination of aryl bromides catalyzed by palladium complexes containing the chelating phosphines BINAP and DPPF are reported. (Source: University of Windsor)

- The direct, catalytic arylation of simple arenes in small excess with aryl bromides is disclosed. (Source: eScholarship)

- This study introduces a novel method for the selective formal C–H/C–H cross-coupling of arenes with polyfluoroarenes via aryl thianthrenium salts under palladium c

- Herein, we report the first systematic study of the oxidative addition of aryl bromides to a PdI center to generate organometallic PdIII complexes. (Source: Scilit)

- In Pd-catalyzed C–N cross-coupling reactions, α-branched secondary amines are difficult coupling partners and the desired products are often produced in low yields. (Source: PMC)

- Bromo-aromatic ring (1 equiv.), aniline (1.5 equiv.), Cs2CO3 (10 equiv.), Pd(OAc)2 (0.05 equiv.), and BINAP (0.08 equiv.) were mixed in toluene (10 Vvol). (Source: Organic Synthesis)

- The Suzuki-Miyaura coupling reactions of potassium aryltrifluoroborates with aryl bromides in water are promoted by the addition of [bmim]PF6 using Pd(OAc)2 as a catalyst and Na2CO3 as a base under air.

- In this work, we present an efficient method for the direct C–H arylation of fluoroarenes with substituted 2-chloropyridines under milder conditions using a green solvent. (Source: ChemRxiv)

- Synthesis of fluorinated analogues of tamoxifen via Suzuki‐Miyaura reaction.

- Biaryl phosphorinane ligands derived from addition of biaryl primary phosphines to trans,trans-dibenzylideneacetone (AlisonPhos and AliPhos) form highly active ligands for Pd-catalyzed coupling of hindered, electron-deficient anilines with hindered (hetero)aryl halides.

- Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. (Source: PMC)

- Herein, we report the first systematic study of the oxidative addition of aryl bromides to a PdI center to generate organometallic PdIII complexes. (Source: PMC)

- Mechanistically, outer-sphere C–F bond formation occurs from an allylpalladium intermediate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. organic-synthesis.com [organic-synthesis.com]

- 4. web.uvic.ca [web.uvic.ca]

- 5. books.rsc.org [books.rsc.org]

- 6. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

Protecting Electron-Deficient Phenols: An Application Guide to MOM-Cl and DIPEA

Introduction: The Critical Role of Hydroxyl Protection in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the strategic protection and deprotection of functional groups is paramount.[1][2] The hydroxyl group of phenols, being both nucleophilic and acidic, often requires temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule.[1][3] This is especially true for electron-deficient phenols, where the increased acidity of the hydroxyl proton can complicate reaction pathways. The methoxymethyl (MOM) ether is a robust and widely utilized protecting group for phenols due to its stability across a broad range of non-acidic conditions.[4][5] This guide provides an in-depth analysis and detailed protocols for the effective protection of electron-deficient phenols using methoxymethyl chloride (MOM-Cl) in conjunction with the sterically hindered, non-nucleophilic base, N,N-diisopropylethylamine (DIPEA).

The Reagents: Understanding MOM-Cl and the Strategic Choice of DIPEA

Methoxymethyl Chloride (MOM-Cl): A Potent, Yet Hazardous, Alkylating Agent

Methoxymethyl chloride is a highly reactive electrophile. The presence of the oxygen atom's lone pairs adjacent to the carbon-chlorine bond facilitates the departure of the chloride ion, forming a highly reactive oxonium ion intermediate. This makes MOM-Cl a very effective alkylating agent for the hydroxyl group of phenols.[4] However, this high reactivity also renders it a potent carcinogen, as it can alkylate the nucleophilic sites on DNA.[4][6] Extreme caution and strict adherence to safety protocols are mandatory when handling this reagent.

N,N-Diisopropylethylamine (DIPEA): The Non-Nucleophilic Proton Scavenger

DIPEA, also known as Hünig's base, is a tertiary amine characterized by two bulky isopropyl groups and one ethyl group attached to the nitrogen atom. This significant steric hindrance around the nitrogen's lone pair of electrons prevents it from acting as a nucleophile, thus avoiding competition with the phenol for the MOM-Cl. However, it remains a strong enough base to deprotonate the acidic phenolic proton, facilitating the reaction and neutralizing the hydrochloric acid byproduct.[4] This selective basicity without nucleophilicity is crucial for the clean and efficient protection of phenols.

The Mechanism: A Step-by-Step Look at MOM Ether Formation

The protection of a phenol with MOM-Cl and DIPEA proceeds via a nucleophilic substitution reaction. The process can be broken down into the following key steps:

-

Deprotonation of the Phenol: The non-nucleophilic base, DIPEA, abstracts the acidic proton from the hydroxyl group of the electron-deficient phenol, generating a phenoxide ion. The electron-withdrawing substituents on the aromatic ring increase the acidity of the phenol, making this deprotonation step relatively facile.

-

Nucleophilic Attack: The resulting phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of the methoxymethyl chloride.

-

Formation of the MOM Ether: This attack displaces the chloride ion, forming the desired methoxymethyl ether and diisopropylethylammonium chloride as a byproduct.

Caption: Mechanism of MOM protection of phenols using DIPEA.

Application Notes: Working with Electron-Deficient Phenols

The protection of electron-deficient phenols presents unique considerations. The increased acidity of these phenols generally facilitates the initial deprotonation step. However, the electron-poor nature of the aromatic ring can influence reaction rates and the stability of the starting material under basic conditions.

Key Considerations:

-

Reaction Stoichiometry and Temperature: While the general protocol is robust, optimization of the stoichiometry of MOM-Cl and DIPEA, as well as the reaction temperature, may be necessary for highly electron-deficient or sterically hindered substrates to maximize yield and minimize side reactions.

-

Solvent Choice: Anhydrous dichloromethane (DCM) is the most commonly used solvent due to its inertness and ability to dissolve the reactants.

-

Monitoring the Reaction: Thin-layer chromatography (TLC) is an effective method for monitoring the progress of the reaction. The disappearance of the starting phenol and the appearance of a new, less polar spot corresponding to the MOM-protected product indicates reaction completion.

-

Work-up Procedure: A standard aqueous work-up is typically sufficient to remove the diisopropylethylammonium chloride salt and any excess reagents.

Experimental Protocols

Safety First: Handling Methoxymethyl Chloride (MOM-Cl)

WARNING: Methoxymethyl chloride is a known human carcinogen and a potent alkylating agent.[4][6] All manipulations must be carried out in a certified chemical fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves, must be worn at all times. All glassware and equipment that come into contact with MOM-Cl should be decontaminated with an aqueous ammonia solution to neutralize any residual reagent.

General Protocol for the MOM Protection of an Electron-Deficient Phenol

This protocol provides a general procedure for the protection of an electron-deficient phenol using MOM-Cl and DIPEA.

Caption: General workflow for MOM protection of phenols.

Materials:

-

Electron-deficient phenol (e.g., 4-nitrophenol, methyl 4-hydroxybenzoate, 4-chlorophenol)

-

Methoxymethyl chloride (MOM-Cl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution or water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)

-

Ice bath

-

Thin-layer chromatography (TLC) supplies

Procedure:

-

To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the electron-deficient phenol (1.0 equivalent) and anhydrous dichloromethane.

-

Add N,N-diisopropylethylamine (1.5 to 2.0 equivalents) to the stirred solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methoxymethyl chloride (1.2 to 1.5 equivalents) dropwise to the cooled solution. A mild exotherm may be observed.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture for 2 to 16 hours, monitoring its progress by TLC until the starting phenol is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution or water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 times).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica gel.

Comparative Data: Protection of Various Electron-Deficient Phenols

The following table summarizes typical reaction conditions and yields for the MOM protection of several common electron-deficient phenols. Note that reaction times and yields can vary depending on the specific reaction scale and purity of reagents.

| Phenol Substrate | Equivalents of DIPEA | Equivalents of MOM-Cl | Reaction Time (h) | Typical Yield (%) | Reference |

| 4-Nitrophenol | 2.0 | 1.5 | 4 | ~95 | [7] |

| Methyl 4-hydroxybenzoate | 1.5 | 1.2 | 6 | 68 | |

| 3,4-Dichlorophenol | 1.5 | 1.2 | 8 | 66 | |

| 4-Chlorophenol | 2.0 | 1.5 | 5 | >90 | N/A |

Deprotection Protocols: Reclaiming the Phenolic Hydroxyl Group

The MOM ether is stable to a wide range of conditions but can be readily cleaved under acidic conditions.[8] The choice of deprotection method depends on the sensitivity of other functional groups present in the molecule.

Standard Acidic Hydrolysis

This is the most common method for MOM group removal.

Procedure:

-

Dissolve the MOM-protected phenol in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid (pTSA).[9]

-

Stir the reaction at room temperature or gently heat (40-50 °C) while monitoring by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the deprotected phenol.

Mild, Selective Deprotection of Phenolic MOM Ethers

For substrates containing other acid-sensitive functional groups, milder and more selective methods are required.

-

Silica-Supported Sodium Hydrogen Sulfate (NaHSO₄·SiO₂): This heterogeneous catalyst allows for the chemoselective deprotection of phenolic MOM ethers at room temperature in dichloromethane, leaving aliphatic MOM ethers and other acid-sensitive groups intact. The catalyst is easily removed by filtration.[10]

-

Zinc Bromide and n-Propylthiol (ZnBr₂/n-PrSH): This reagent system provides rapid and selective deprotection of MOM ethers, including those of phenols, often in less than ten minutes at room temperature.[7]

Troubleshooting Guide

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or No Reaction | - Inactive MOM-Cl (hydrolyzed).- Insufficiently anhydrous conditions.- Inefficient stirring. | - Use freshly opened or distilled MOM-Cl.- Ensure all glassware is flame-dried and use anhydrous solvents.- Use a magnetic stirrer and ensure proper mixing. |

| Low Yield | - Incomplete reaction.- Side reactions (e.g., reaction with other nucleophiles).- Product loss during work-up or purification. | - Increase reaction time or gently heat the reaction mixture.- Ensure the stoichiometry of reagents is correct.- Optimize the purification method (e.g., choice of solvent system for chromatography). |

| Formation of Multiple Products | - Presence of other nucleophilic groups in the starting material.- O-alkylation vs. C-alkylation (less common for phenols). | - If other nucleophilic groups are present, they may also need to be protected.- Ensure the use of a non-nucleophilic base like DIPEA. |

| Difficulty with Deprotection | - Steric hindrance around the MOM ether.- Use of overly mild acidic conditions. | - Use a stronger acid or higher reaction temperature for deprotection.- Consider alternative deprotection methods (e.g., Lewis acids). |

Conclusion

The protection of electron-deficient phenols as their methoxymethyl ethers using MOM-Cl and DIPEA is a highly effective and reliable method in organic synthesis. A thorough understanding of the reaction mechanism, careful consideration of the reactivity of the substrate, and strict adherence to safety protocols are essential for a successful outcome. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to confidently apply this important synthetic transformation in their work.

References

-

Ramesh, C., Ravindranath, N., & Das, B. (2003). Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. The Journal of Organic Chemistry, 68(18), 7101–7103. [Link]

-

Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved February 24, 2026, from [Link]

-

Han, J. H., Kwon, Y. E., & Sohn, J. H. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 51(17), 2265-2267. [Link]

-

Bentham Science Publishers. (n.d.). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Retrieved February 24, 2026, from [Link]

-

Fujioka, H., et al. (2007). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Chemical Communications, (43), 4489-4491. [Link]

-

Tanaka, H., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8636–8643. [Link]

-

Wikipedia. (2023, December 2). Methoxymethyl ether. Retrieved February 24, 2026, from [Link]

-

Król-Bogomilski, J. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. Retrieved February 24, 2026, from [Link]

-

AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved February 24, 2026, from [Link]

- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.

-

YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. Retrieved February 24, 2026, from [Link]

-

Organic-Synthesis.com. (n.d.). Protecting Groups. Retrieved February 24, 2026, from [Link]

-

Patrick, G. L. (2015). An Introduction to Drug Synthesis: Appendix 6: Protecting groups. Oxford Learning Link. Retrieved February 24, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol C6H6O C6H5OH. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Retrieved February 24, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved February 24, 2026, from [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. learninglink.oup.com [learninglink.oup.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 7. pure.skku.edu [pure.skku.edu]

- 8. adichemistry.com [adichemistry.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. MOM Ethers [organic-chemistry.org]

Troubleshooting & Optimization

Technical Support Center: Stability of the MOM Group in Suzuki Coupling

Welcome to the technical support center for navigating the complexities of cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the methoxymethyl (MOM) ether for hydroxyl protection and are planning to perform a Suzuki-Miyaura cross-coupling reaction. Here, we address common challenges and provide expert insights into ensuring the stability of your MOM group under typical Suzuki conditions.

Section 1: Foundational Knowledge - Core Stability Questions

Q1: Is the methoxymethyl (MOM) protecting group generally stable under the basic conditions of a Suzuki-Miyaura coupling reaction?

Answer: Generally, yes. The MOM group is an acetal, which is known to be robust under a wide range of basic conditions and is classically removed with acid.[1][2] The Suzuki-Miyaura reaction is typically performed in the presence of a base, which is essential for the transmetalation step of the catalytic cycle.[3][4] However, the term "basic conditions" is broad, and the stability of the MOM group is not absolute. It can be sensitive to specific reaction parameters, including the choice and strength of the base, temperature, solvent, and the presence of certain additives. While MOM is often a suitable choice, unexpected deprotection can occur, necessitating careful optimization.

Section 2: Troubleshooting Guide - Addressing MOM Group Cleavage

Q2: I'm observing significant deprotection of my MOM group during my Suzuki reaction. What are the most likely causes?

Answer: Observing MOM group cleavage during a Suzuki coupling can be perplexing. The root cause often lies in one or more of the following factors:

-

Trace Acidic Impurities: The MOM group is highly sensitive to acid.[1][5] Cleavage can be initiated by trace acidic impurities in your reagents or solvents, or by the in-situ generation of acid. For example, silica gel used for purification can be acidic enough to cause deprotection.[6]

-

Lewis Acidity of Boron Reagents: Boronic acids and their esters are Lewis acids. While generally weak, they can coordinate to the oxygen atoms of the MOM ether, potentially activating it for cleavage, especially at elevated temperatures.

-

High Reaction Temperatures: Many Suzuki couplings require heating to proceed at a reasonable rate. Prolonged exposure to high temperatures (e.g., >80-100 °C) can promote degradation pathways, even under nominally basic conditions.

-

Choice of Base: While most common Suzuki bases (e.g., carbonates, phosphates) are considered compatible, very strong bases or those with high nucleophilicity could potentially mediate cleavage, although this is less common than acid-catalyzed pathways. The "base problem" in Suzuki couplings usually refers to undesired protodeboronation, but base choice is critical for substrate stability.[7]

-

Substrate-Specific Effects: The electronic and steric environment of the MOM group can influence its stability. Electron-withdrawing groups nearby can make the acetal more susceptible to cleavage.

Q3: My reaction involves a boronic acid that is known to be sensitive, requiring specific conditions. Could this be affecting my MOM group?

Answer: Absolutely. Substrates with base-sensitive boronic acids often require carefully chosen "base-free" or milder conditions to prevent protodeboronation.[8] If you are employing specialized conditions, such as those using Lewis acids to mediate the coupling, these Lewis acids (e.g., TiCl₄, AlCl₃) are well-known to cleave MOM ethers rapidly.[6] It is crucial to evaluate the compatibility of your MOM-protected substrate with every component of your specialized Suzuki protocol.

Section 3: Proactive Strategies & Best Practices

Q4: How can I choose the optimal base for a Suzuki coupling on a MOM-protected substrate to maximize stability?

Answer: The choice of base is a critical parameter. For sensitive substrates, including those with a MOM group, it is best to start with milder, non-nucleophilic inorganic bases.

| Base | Common Name | pKa of Conjugate Acid | General Recommendation for MOM Stability |

| K₃PO₄ | Potassium Phosphate | ~12.3 | Excellent Choice. Widely used for sensitive substrates. Its moderate basicity is effective for the Suzuki coupling while being gentle on many protecting groups.[9] |

| Cs₂CO₃ | Cesium Carbonate | ~10.3 | Very Good Choice. Often used for challenging couplings and is generally well-tolerated. Its high solubility in organic solvents can be advantageous.[10][11] |

| K₂CO₃ | Potassium Carbonate | ~10.3 | Good Choice. A standard and cost-effective base for many Suzuki reactions. Generally safe for MOM groups under standard conditions.[12] |

| Na₂CO₃ | Sodium Carbonate | ~10.3 | Good Choice. Similar in profile to K₂CO3, though sometimes less effective depending on solubility. |

| Alkoxides (e.g., NaOt-Bu, KOt-Bu) | Sodium/Potassium tert-butoxide | ~19 | Use with Caution. These are very strong bases and can promote side reactions. While not typical for MOM cleavage, their high reactivity warrants careful screening. |

| Fluorides (e.g., CsF, KF) | Cesium/Potassium Fluoride | ~3.2 | Good Choice. Often used in specific Suzuki protocols, particularly with organotrifluoroborates. Generally compatible with MOM groups. |

Recommendation: Start with K₃PO₄ or Cs₂CO₃ . They offer a good balance of reactivity for the coupling and gentleness toward the MOM protecting group.

Q5: What are the best experimental practices for setting up a Suzuki reaction to prevent MOM deprotection?

Answer: A meticulously planned experimental setup is key to success.

-

Use Anhydrous & Pure Reagents: Ensure all solvents and reagents are rigorously dried and free of acidic impurities. Consider passing solvents through a column of activated alumina.

-

Degas Thoroughly: Oxygen can degrade both the palladium catalyst and some substrates. Degas your reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.

-

Temperature Control: Begin your reaction at room temperature if possible. If no reaction occurs, increase the temperature incrementally (e.g., to 50 °C, then 80 °C), monitoring for both product formation and deprotection by TLC or LC-MS. Avoid excessive heat.

-

Monitor the Reaction Closely: Do not let the reaction run for an unnecessarily long time. Once the starting material is consumed, proceed with the workup.

-

Neutral Workup: During workup, avoid acidic quenches (like NH₄Cl solution). Use neutral water or a saturated aqueous solution of NaHCO₃ or brine.[6]

-

Neutralize Silica Gel: If performing column chromatography, consider neutralizing your silica gel by flushing it with a solution of ~1% triethylamine in your eluent system, followed by flushing with the eluent alone before loading your sample.[6]

Section 4: Methodologies & Visualizations

Experimental Protocol: Screening for Optimal Suzuki Conditions

This protocol provides a framework for identifying conditions that promote the desired C-C bond formation while preserving the MOM protecting group.

-

Preparation: In an array of reaction vials under an inert atmosphere, add your MOM-protected aryl halide (1.0 equiv), your boronic acid or ester (1.2-1.5 equiv), and the palladium catalyst/ligand system (e.g., Pd(PPh₃)₄, 5 mol%).

-

Variable Addition:

-

To separate vials, add different bases (2.0-3.0 equiv), such as K₃PO₄, Cs₂CO₃, and K₂CO₃.

-

To each vial, add your chosen degassed solvent (e.g., Dioxane/H₂O 4:1, Toluene, DMF).

-

-

Reaction: Stir the vials at room temperature for 1-2 hours. If no reaction is observed, increase the temperature to 60 °C and monitor every hour for 4-6 hours.

-

Analysis: Withdraw a small aliquot from each vial, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by TLC and LC-MS to determine the ratio of desired product, starting material, and deprotected side product.

-

Optimization: Based on the results, scale up the condition that provides the best yield of the desired product with minimal deprotection.

Diagrams

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the essential role of the base in forming the active borate species for transmetalation.

Caption: A decision-making workflow for troubleshooting unexpected MOM group cleavage during a Suzuki coupling reaction.

Section 5: Alternative Strategies

Q6: If the MOM group proves to be too labile for my specific substrate, what are more robust alternatives for hydroxyl protection that are compatible with Suzuki coupling?

Answer: If you continue to face challenges with MOM group stability, an orthogonal protecting group strategy is the best path forward.[13][14] Consider these robust alternatives:

-

Silyl Ethers (TBS, TIPS): Triisopropylsilyl (TIPS) and tert-Butyldimethylsilyl (TBS) ethers are exceptionally stable under the basic conditions of Suzuki couplings. They are typically cleaved with fluoride sources (e.g., TBAF) or acid, providing excellent orthogonality.

-

Benzyl Ethers (Bn): The benzyl ether is very robust and is stable to a wide range of acidic and basic conditions. It is typically removed under hydrogenolysis conditions (H₂, Pd/C), which are generally compatible with the products of Suzuki reactions.

-

Pivaloyl (Piv) Ester: For phenols, the pivaloyl ester is a sturdy option. It is stable to many Suzuki conditions and can be removed with strong base (e.g., NaOH, LiOH) or hydride reagents.[15]

Choosing an alternative will depend on the overall synthetic route and the other functional groups present in your molecule.

References

- Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism.

- Journal of the American Chemical Society. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. J. Am. Chem. Soc.

- BenchChem. (n.d.). Technical Support Center: Methoxymethyl (MOM) Ether Protecting Group.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- ChemRxiv. (n.d.).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- PMC. (2019).

- Wikipedia. (n.d.). Suzuki reaction.

- YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry.

- PMC. (n.d.).

- Organic Chemistry Portal. (n.d.). MOM Ethers.

- ResearchGate. (n.d.). Cesium carbonate as a mediated inorganic base in some organic transformations.

- PMC. (2024). Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6. PMC.

- National Academic Digital Library of Ethiopia. (n.d.). Greene's protective groups in organic synthesis.

- Wikipedia. (n.d.). Methoxymethyl ether.

- ResearchGate. (2025). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF.

- Organic Chemistry Portal. (n.d.). Protecting Groups.

- SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.

- Wikipedia. (n.d.). Protecting group.

- ResearchGate. (n.d.). Reactions and conditions for the kinetic studies using Cs2CO3 and K3PO4 as bases.

- National Academic Digital Library of Ethiopia. (n.d.). greene's - groups in organic.

- Wiley. (n.d.). Greene's Protective Groups in Organic Synthesis, 4th Edition.

- Macmillan Group. (2005). B-Alkyl Suzuki Couplings.

- ResearchGate. (2024). (PDF) Suzuki‐Miyaura Reaction of Glycals with Base‐Labile Protecting Groups as a New Route to Glycoporphyrins.

- Reddit. (2024). MOM Deprotection : r/OrganicChemistry.

- Google Books. (n.d.). Greene's Protective Groups in Organic Synthesis.

- Reddit. (2024). MOM protecting group alternative for Suzuki : r/Chempros.

- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.

- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from Andrew G Myers Research Group website.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. Methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]

- 11. uwindsor.ca [uwindsor.ca]

- 12. scispace.com [scispace.com]

- 13. Protective Groups [organic-chemistry.org]

- 14. Protecting group - Wikipedia [en.wikipedia.org]

- 15. reddit.com [reddit.com]

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of MOM-Protected Bromophenols

Topic: Mass Spectrometry Fragmentation Pattern of MOM-Protected Bromophenols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In synthetic organic chemistry and drug development, the Methoxymethyl (MOM) ether is a pivotal protecting group for phenols, offering stability against strong bases and nucleophiles while being easily removed under mild acidic conditions. Characterizing these intermediates requires a precise understanding of their mass spectrometry (MS) behavior.

This guide provides an in-depth technical comparison of the Electron Ionization (EI) fragmentation patterns of MOM-protected bromophenols versus their unprotected precursors and alternative protecting groups. By mastering these patterns, researchers can rapidly validate synthetic steps, distinguish regioisomers (ortho/meta/para), and identify impurities with high confidence.

Key Takeaway: The fragmentation of MOM-bromophenols is dominated by a unique interplay between the labile acetal linkage and the stable aromatic ring, resulting in a "fingerprint" that combines the bromine isotopic doublet with characteristic acetal cleavage ions (

Mechanistic Comparison: MOM vs. Alternatives

To interpret the spectra accurately, one must distinguish the signals arising from the protecting group from those of the core scaffold.

Table 1: Comparative Fragmentation Profile

| Feature | MOM-Protected Bromophenol | Free Bromophenol | Methyl Ether (Bromoanisole) |

| Molecular Ion ( | 216 / 218 (1:1 intensity) | 172 / 174 (1:1 intensity) | 186 / 188 (1:1 intensity) |

| Primary Neutral Loss | |||

| Diagnostic Low Mass Ion | |||

| Base Peak Origin | Often Deprotected Phenol ( | Molecular Ion ( | Molecular Ion ( |

| Bromine Pattern | Preserved in high mass fragments | Preserved in | Preserved in |

Mechanistic Insight[5]

-

MOM Ether (Acetal) Lability: Unlike the robust methyl ether (anisole), the MOM group contains two oxygen atoms separated by a methylene bridge (

). Under EI conditions, this acetal linkage is the weakest point. The primary fragmentation often involves the expulsion of neutral formaldehyde ( -

Bromine Isotope Signature: The presence of bromine (

and

Deep Dive: Fragmentation Pathways

Primary Pathway: The "Deprotection" Cascade

The most chemically significant pathway in the MS of MOM-ethers mimics the chemical deprotection reaction. The molecular ion (

-

Ionization: Removal of an electron from the aromatic ring or the ether oxygen.

-

MOM Cleavage:

-

Path A (Direct Scission): Heterolytic cleavage yields the methoxymethyl cation (

45 ) and the bromophenoxy radical. This is common in aliphatic MOM ethers but less dominant in aromatic ones due to ring stability. -

Path B (Rearrangement): The molecular ion loses a neutral formaldehyde molecule (

, 30 Da) via a 4-membered transition state, forming a species isobaric with the corresponding anisole ( -

Path C (Total Loss): Loss of the entire

radical (45 Da) to form the bromophenoxy cation (

-

The Ortho-Effect: Distinguishing Regioisomers

When the bromine atom is located ortho to the MOM group, steric and electronic interactions create a unique fragmentation pathway not seen in meta or para isomers.

-

Mechanism: The lone pairs on the ether oxygen can interact with the ortho-bromine.[1] In some cases, this facilitates the expulsion of the bromine radical (

) or leads to the formation of a cyclic benzofuran-type cation after the loss of the MOM group's methyl/methylene components. -

Diagnostic Signal: Ortho-isomers typically show a higher abundance of the

fragment or a specific

Visualization of Fragmentation Logic

The following diagram illustrates the competing pathways for a generic MOM-protected bromophenol (

Figure 1: Competing fragmentation pathways for MOM-protected bromophenols. Note the divergence between protecting group loss (Pathways A/B/C) and substituent loss (Pathway D).

Experimental Protocol: Validated Workflow

To obtain reproducible data for comparison, follow this self-validating protocol.

Step 1: Sample Preparation[8]

-

Solvent: Dissolve ~1 mg of the MOM-bromophenol in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .

-

Why? DCM is preferred for direct injection; MeOH is suitable but may form adducts in ESI (though this guide focuses on EI).

-

-

Concentration: Dilute to 10-50 ppm. Overloading the detector can distort isotope ratios.

Step 2: GC-MS Acquisition (Electron Ionization)

-

Inlet Temperature: 250°C.

-

Caution: MOM ethers are thermally stable, but excessive heat (>300°C) can induce thermal degradation before ionization, mimicking MS fragmentation.

-

-

Column: Standard 5% Phenyl-methylpolysiloxane (e.g., HP-5ms).

-

Ion Source: 70 eV (Standard EI).

-

Scan Range:

35 – 300.-

Critical: Ensure the scan starts low enough to capture the diagnostic

45 peak.

-

Step 3: Data Validation (The "Trust" Check)

Before interpreting the structure, validate the data integrity:

-

Check the

: Does the molecular ion (e.g., 216/218) exist? If only 172/174 is seen, thermal deprotection occurred in the injector. Lower the inlet temperature. -

Verify Isotope Ratio: The peak heights for

and -

Locate

45: Presence confirms the MOM moiety; absence suggests hydrolysis to the free phenol occurred prior to analysis.